
N,N,N-Trimethyl-4-(1-oxo-2-phenyl-1H-inden-3-yl)anilinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-4-(1-oxo-2-phenyl-1H-inden-3-yl)anilinium is a chemical compound known for its unique structure and properties It is characterized by the presence of an indene moiety attached to a trimethylated anilinium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-4-(1-oxo-2-phenyl-1H-inden-3-yl)anilinium typically involves the reaction of 4-(1-oxo-2-phenyl-1H-inden-3-yl)aniline with trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-4-(1-oxo-2-phenyl-1H-inden-3-yl)anilinium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
N,N,N-Trimethyl-4-(1-oxo-2-phenyl-1H-inden-3-yl)anilinium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-4-(1-oxo-2-phenyl-1H-inden-3-yl)anilinium involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the context of its application and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indene derivatives and trimethylated anilinium compounds. Examples include:
- N,N,N-Trimethyl-4-(1-oxo-2-phenyl-1H-inden-3-yl)anilinium methyl sulfate
- N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of an indene moiety with a trimethylated anilinium group sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
CAS No. |
143329-32-2 |
|---|---|
Molecular Formula |
C24H22NO+ |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
trimethyl-[4-(3-oxo-2-phenylinden-1-yl)phenyl]azanium |
InChI |
InChI=1S/C24H22NO/c1-25(2,3)19-15-13-18(14-16-19)22-20-11-7-8-12-21(20)24(26)23(22)17-9-5-4-6-10-17/h4-16H,1-3H3/q+1 |
InChI Key |
BURSDRFKVVEFNQ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


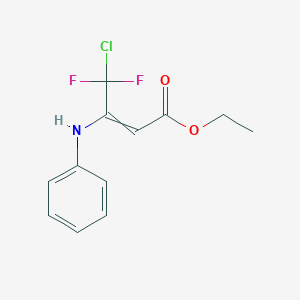

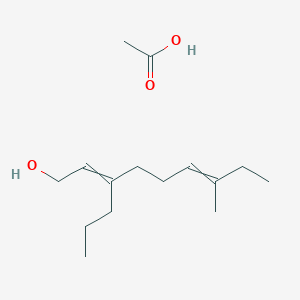
![1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one](/img/structure/B12553457.png)


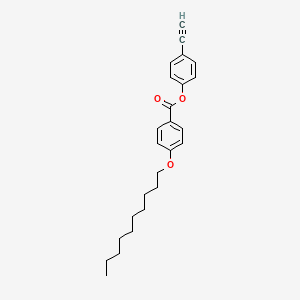
![Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-](/img/structure/B12553492.png)
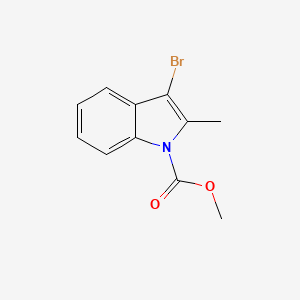
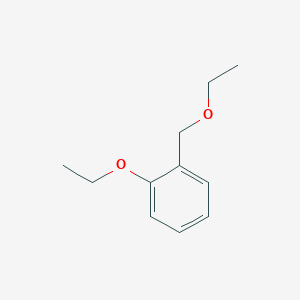

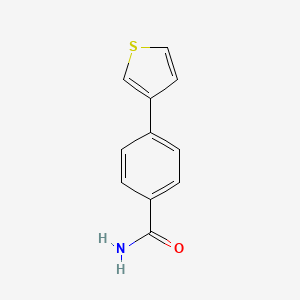

![4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide](/img/structure/B12553519.png)
